molecular formula C10H9BrINO B1517373 5-bromo-N-cyclopropyl-2-iodobenzamide CAS No. 1341397-46-3

5-bromo-N-cyclopropyl-2-iodobenzamide

Cat. No. B1517373
CAS RN: 1341397-46-3
M. Wt: 365.99 g/mol
InChI Key: PKAAWGMGIKDZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-cyclopropyl-2-iodobenzamide is a chemical compound with the molecular formula C10H9BrINO and a molecular weight of 365.99 g/mol. It is used in the development of iodine, bromine, boric acid, and OLED intermediate chemicals .


Molecular Structure Analysis

The molecular structure of 5-bromo-N-cyclopropyl-2-iodobenzamide consists of a benzamide core with iodine and bromine substituents, as well as a cyclopropyl group .


Physical And Chemical Properties Analysis

5-bromo-N-cyclopropyl-2-iodobenzamide is a solid at room temperature .

Scientific Research Applications

DNA Replication Detection

One study produced monoclonal antibodies specific to 5-bromodeoxyuridine, applied in detecting low levels of DNA replication. This method allows for the easy and rapid detection of DNA synthesis in cultured cells exposed to bromodeoxyuridine, hinting at the potential for similar compounds to be used in cellular replication studies (Gratzner, 1982).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Research into mustard prodrugs activated by Escherichia coli nitroreductase for GDEPT evaluated nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide. These compounds, including variations with bromo and iodo leaving groups, demonstrated significant improvements in potency and efficacy for GDEPT, showcasing the critical role of halogenated compounds in therapeutic applications (Friedlos et al., 1997).

Carbonic Anhydrase Inhibition

A study on cyclopropylcarboxylic acids and esters incorporating bromophenol moieties investigated their inhibitory effects on carbonic anhydrase enzymes. These compounds showed excellent inhibition effects, suggesting the potential use of brominated and cyclopropyl-containing compounds in designing enzyme inhibitors (Boztaş et al., 2015).

Drug Design Beyond Rule of 5

An analysis of AbbVie's drugs and compound collection offered insights into the drug design challenges in "beyond rule of 5" chemical space, including the oral pharmacokinetics of compounds with challenging physicochemical properties. This research underscores the importance of halogenated compounds in developing therapeutic agents for diseases with unmet medical needs (DeGoey et al., 2017).

Crystal Engineering

A study on crystal engineering utilizing hydrogen and halogen bonds demonstrated the formation of molecular tapes and complex structures in crystals of 4-nitrobenzoic acid·4-iodopyridine and related compounds. This research highlights the utility of halogenated compounds in crystal design for pharmaceutical applications (Saha et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, 5-Bromo-2-iodobenzamide, indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that 5-bromo-N-cyclopropyl-2-iodobenzamide may have similar hazards.

properties

IUPAC Name

5-bromo-N-cyclopropyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrINO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAAWGMGIKDZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclopropyl-2-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-cyclopropyl-2-iodobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-bromo-N-cyclopropyl-2-iodobenzamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-cyclopropyl-2-iodobenzamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-cyclopropyl-2-iodobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-bromo-N-cyclopropyl-2-iodobenzamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-cyclopropyl-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.